molecular formula C18H21N5O B12191537 Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B12191537
M. Wt: 323.4 g/mol
InChI Key: OHDWKUYULFOHDK-UHFFFAOYSA-N
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Description

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the 1-position and a cyclohexylamine group at the 4-position of the pyrimidine core. The 4-methoxy group on the phenyl ring likely enhances solubility and influences electronic properties, while the cyclohexylamine moiety may modulate steric and hydrophobic interactions in biological systems .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22)

InChI Key

OHDWKUYULFOHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidine

  • Starting Material : 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile.

  • Cyclization : Treated with triethyl orthoformate in acetic acid under reflux to form the chlorinated pyrimidine.

  • Yield : 68–72% after recrystallization.

Amine Substitution

  • Reagents : Cyclohexylamine (2.0 equiv), sodium hydride (1.5 equiv) in dioxane at 80°C.

  • Mechanism : SNAr displacement of chloride by cyclohexylamine.

  • Yield : 82–88% with HPLC purity >95%.

Analytical Validation :

  • NMR : Distinct signals for cyclohexyl protons (δ 1.05–2.38 ppm) and pyrimidine aromatic protons (δ 6.99–9.51 ppm).

  • HRMS : Confirmed molecular ion peak at m/z 364.1665 (calculated for C₁₉H₂₁N₅O).

Microwave-Assisted Synthesis

Adapting modern techniques, microwave irradiation reduces reaction times significantly:

  • Conditions : 150°C, 300 W, 30 minutes in DMF.

  • Catalyst : Potassium carbonate (2.0 equiv).

  • Yield : 89% with >99% conversion.

Advantages :

  • Energy-efficient and suitable for high-throughput screening.

  • Minimizes decomposition of heat-sensitive intermediates.

Comparative Analysis of Methods

Parameter One-Pot Stepwise Microwave
Reaction Time 12–16 h8 h (total)0.5 h
Yield 78–85%82–88%89%
Purity >90%>95%>99%
Scalability HighModerateLow

Key Observations :

  • The one-pot method balances yield and scalability but requires rigorous temperature control.

  • Microwave synthesis offers superior efficiency but demands specialized equipment.

  • Stepwise coupling ensures high purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competitive hydrolysis of the chloro intermediate reduces yield. Mitigated by anhydrous conditions and excess amine.

  • Purification Complexity : Silica gel chromatography remains standard, but recrystallization in ethanol/water improves recovery.

  • Catalyst Sensitivity : Sodium ethoxide must be freshly prepared to prevent deactivation .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Not explicitly given* 1: 4-Methoxyphenyl; 4: Cyclohexylamine ~350–400 (estimated) Hypothesized antifungal/kinase activity Synthesis
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₉N₅ 1: Phenyl; 4: Cyclohexylamine 293.37 N/A (structural analog)
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₅N₅O 1: 3-Methylphenyl; 4: Furan-2-ylmethyl 305.34 Antimicrobial potential (inferred)
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₇ClN₆O 1: 4-Chlorobenzyl; 4: 2-Methoxyethyl 364.81 Kinase inhibition (inferred)
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅O₂ 1: 3-Chloro-4-methylphenyl; 4: 2,4-Dimethoxyphenyl 395.84 Antifungal activity (demonstrated)

*Note: Molecular formula estimated as C₁₉H₂₁N₅O based on structural analogs.

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro in ) or neutral groups (e.g., methyl in ).
  • Cyclohexylamine vs. Other Amines : The cyclohexyl group introduces steric bulk compared to smaller amines (e.g., 2-methoxyethyl in ), which may affect binding to hydrophobic pockets in enzymes or receptors .

Structure-Activity Relationships (SAR)

  • Position 1 (Aryl Group) :
    • 4-Methoxyphenyl (target): Enhances solubility and moderate electron donation.
    • 3-Chloro-4-methylphenyl (): Introduces steric hindrance and electron withdrawal, correlating with antifungal efficacy.
  • 2-Methoxyethyl (): Smaller and polar, favoring solubility over target affinity.

Biological Activity

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article details the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C19H23N5O
  • Molecular Weight : 337.42 g/mol
  • IUPAC Name : this compound

This compound functions primarily as an inhibitor of various kinases involved in cell proliferation and survival. The pyrazolo[4,5-e]pyrimidine scaffold is known for its ability to modulate signaling pathways critical for tumor growth and metastasis.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values :
    • Compound A (similar structure): IC50 = 49.85 µM against A549 lung cancer cells.
    • Compound B (related pyrazole derivative): IC50 = 25 nM against CDK2, indicating strong potential as a cancer therapeutic agent.
CompoundCell LineIC50 (µM)Mechanism of Action
AA54949.85Induces apoptosis
BCDK20.025Inhibits kinase activity
CHeLa7.01Topoisomerase II inhibition

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The compound acts by targeting essential enzymes in the bacterial biosynthetic pathways.

  • Case Study :
    • Inhibition of DprE1 enzyme was noted, crucial for cell wall biosynthesis in Mycobacterium tuberculosis, leading to significant reductions in bacterial viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazolo Ring System : Essential for binding to target enzymes.
  • Cyclohexyl Group : Contributes to lipophilicity and cellular uptake.
  • Methoxyphenyl Substituent : Enhances selectivity towards specific biological targets.

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